

# Sustained AKT Degradation with INY-03-041 Trihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *INY-03-041 trihydrochloride*

Cat. No.: *B10855346*

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## Abstract

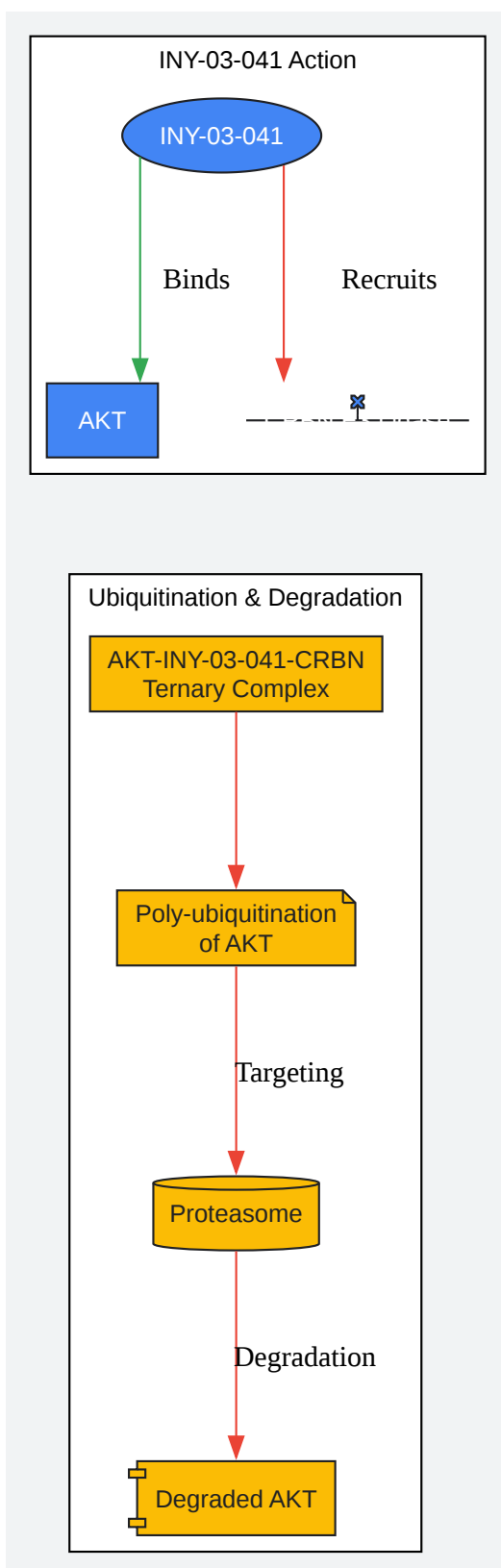
The serine/threonine kinase AKT is a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in human cancers. While catalytic inhibitors of AKT have been developed, they often exhibit limitations in terms of efficacy and duration of response. INY-03-041, a potent and selective pan-AKT degrader, offers an alternative therapeutic strategy by inducing the sustained degradation of all three AKT isoforms. This technical guide provides an in-depth overview of INY-03-041, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

## Introduction

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making AKT a prime target for therapeutic intervention. INY-03-041 is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is composed of the ATP-competitive AKT inhibitor GDC-0068 (or Ipatasertib) linked to the E3 ubiquitin ligase ligand Lenalidomide.[1][2] This design allows INY-03-041 to recruit the Cereblon (CRBN) E3 ubiquitin ligase to AKT, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This event-driven pharmacology offers the potential for a more profound and durable inhibition of AKT signaling compared to traditional occupancy-based inhibitors.[5]

## Mechanism of Action

INY-03-041 operates by hijacking the cell's ubiquitin-proteasome system to induce the degradation of AKT. The GDC-0068 moiety binds to the ATP-binding pocket of AKT, while the Lenalidomide moiety recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex between AKT, INY-03-041, and CRBN, leading to the polyubiquitination of AKT and its subsequent recognition and degradation by the 26S proteasome.<sup>[3][4]</sup> The catalytic nature of this process allows a single molecule of INY-03-041 to induce the degradation of multiple AKT molecules.<sup>[5]</sup>



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Mechanism of INY-03-041-induced AKT degradation.

## Quantitative Data

### In Vitro Inhibitory Activity

INY-03-041 retains potent inhibitory activity against all three AKT isoforms, comparable to its parent inhibitor, GDC-0068.

Compound	AKT1 IC50 (nM)	AKT2 IC50 (nM)	AKT3 IC50 (nM)
INY-03-041	2.0	6.8	3.5
GDC-0068	5	18	8

Table 1: Biochemical inhibitory activity of INY-03-041 and GDC-0068 against AKT isoforms.[\[1\]](#)[\[2\]](#)

INY-03-041 also exhibits off-target inhibition of S6K1 and PKG1, known off-targets of GDC-0068.[\[4\]](#)

Compound	S6K1 IC50 (nM)	PKG1 IC50 (nM)
INY-03-041	37.3	33.2

Table 2: Off-target inhibitory activity of INY-03-041.[\[4\]](#)

### Anti-proliferative Activity

INY-03-041 demonstrates enhanced anti-proliferative effects compared to GDC-0068 in several cancer cell lines.

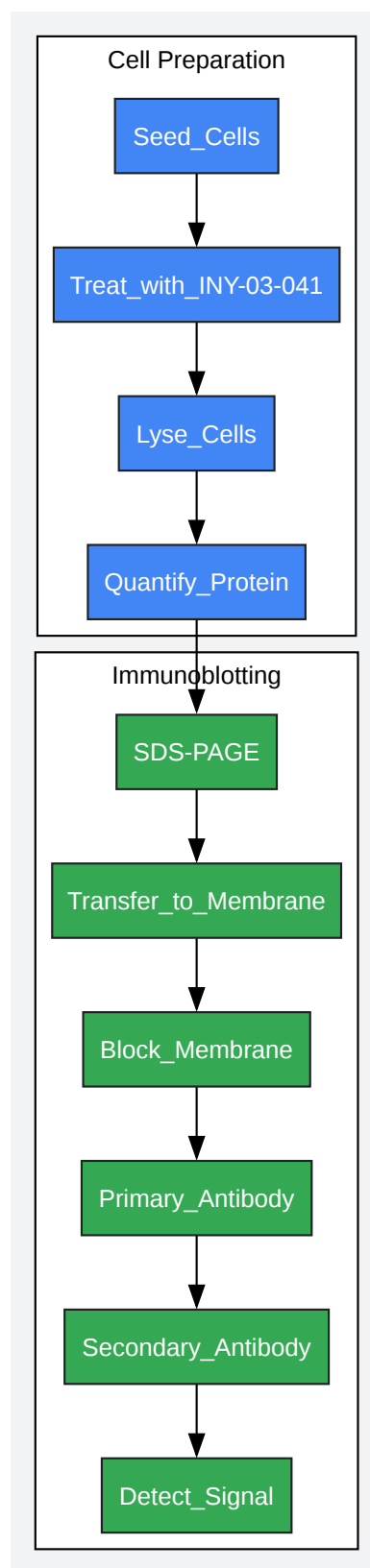
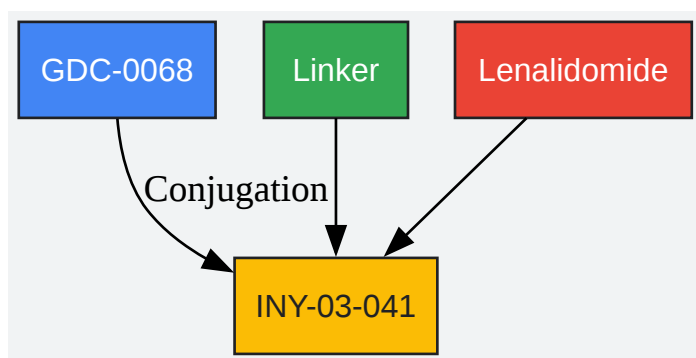
Cell Line	INY-03-041 GR50 (nM)	GDC-0068 GR50 (nM)
ZR-75-1	16	229
T47D	-	-
LNCaP	-	-
MCF-7	-	-
MDA-MB-468	-	-
HCC1937	-	-

Table 3: Anti-proliferative activity (GR50) of INY-03-041 and GDC-0068 in various cancer cell lines after 72-hour treatment.<sup>[3][4]</sup> (Note: Specific GR50 values for all cell lines were not available in the provided search results).

## Experimental Protocols

### Synthesis of INY-03-041 Trihydrochloride

A detailed, step-by-step synthesis protocol for INY-03-041 is not publicly available in the provided search results. However, the general principle involves the conjugation of the AKT inhibitor GDC-0068 to the Cereblon ligand Lenalidomide via a suitable linker. The synthesis of similar PROTACs often involves the use of click chemistry or amide bond formation to connect the warhead and the E3 ligase ligand.<sup>[6]</sup>



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